Cas no 2228724-38-5 (2-(1-amino-2,2-difluorocyclopropyl)-4-fluoro-N,N-dimethylaniline)

2-(1-Amino-2,2-difluorocyclopropyl)-4-fluoro-N,N-dimethylaniline is a fluorinated aniline derivative featuring a unique cyclopropylamine moiety. Its structural combination of difluorocyclopropyl and dimethylamino groups enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms improves metabolic stability and bioavailability, making it valuable for drug discovery. The compound’s rigid cyclopropyl ring contributes to stereochemical control in reactions, while the dimethylaniline group offers electron-rich properties for further functionalization. Its well-defined reactivity profile allows for selective modifications, supporting applications in the development of bioactive molecules. Suitable for controlled environments, it requires handling under inert conditions due to its amine functionality.
2-(1-amino-2,2-difluorocyclopropyl)-4-fluoro-N,N-dimethylaniline structure
2228724-38-5 structure
商品名:2-(1-amino-2,2-difluorocyclopropyl)-4-fluoro-N,N-dimethylaniline
CAS番号:2228724-38-5
MF:C11H13F3N2
メガワット:230.229532957077
CID:6212779
PubChem ID:165855712

2-(1-amino-2,2-difluorocyclopropyl)-4-fluoro-N,N-dimethylaniline 化学的及び物理的性質

名前と識別子

    • 2-(1-amino-2,2-difluorocyclopropyl)-4-fluoro-N,N-dimethylaniline
    • EN300-1971392
    • 2228724-38-5
    • インチ: 1S/C11H13F3N2/c1-16(2)9-4-3-7(12)5-8(9)10(15)6-11(10,13)14/h3-5H,6,15H2,1-2H3
    • InChIKey: CYXSZWRSLZLCJG-UHFFFAOYSA-N
    • ほほえんだ: FC1(CC1(C1C=C(C=CC=1N(C)C)F)N)F

計算された属性

  • せいみつぶんしりょう: 230.10308291g/mol
  • どういたいしつりょう: 230.10308291g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 282
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

2-(1-amino-2,2-difluorocyclopropyl)-4-fluoro-N,N-dimethylaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1971392-1.0g
2-(1-amino-2,2-difluorocyclopropyl)-4-fluoro-N,N-dimethylaniline
2228724-38-5
1g
$1500.0 2023-06-01
Enamine
EN300-1971392-2.5g
2-(1-amino-2,2-difluorocyclopropyl)-4-fluoro-N,N-dimethylaniline
2228724-38-5
2.5g
$2940.0 2023-09-16
Enamine
EN300-1971392-0.05g
2-(1-amino-2,2-difluorocyclopropyl)-4-fluoro-N,N-dimethylaniline
2228724-38-5
0.05g
$1261.0 2023-09-16
Enamine
EN300-1971392-0.1g
2-(1-amino-2,2-difluorocyclopropyl)-4-fluoro-N,N-dimethylaniline
2228724-38-5
0.1g
$1320.0 2023-09-16
Enamine
EN300-1971392-10g
2-(1-amino-2,2-difluorocyclopropyl)-4-fluoro-N,N-dimethylaniline
2228724-38-5
10g
$6450.0 2023-09-16
Enamine
EN300-1971392-0.25g
2-(1-amino-2,2-difluorocyclopropyl)-4-fluoro-N,N-dimethylaniline
2228724-38-5
0.25g
$1381.0 2023-09-16
Enamine
EN300-1971392-10.0g
2-(1-amino-2,2-difluorocyclopropyl)-4-fluoro-N,N-dimethylaniline
2228724-38-5
10g
$6450.0 2023-06-01
Enamine
EN300-1971392-5g
2-(1-amino-2,2-difluorocyclopropyl)-4-fluoro-N,N-dimethylaniline
2228724-38-5
5g
$4349.0 2023-09-16
Enamine
EN300-1971392-0.5g
2-(1-amino-2,2-difluorocyclopropyl)-4-fluoro-N,N-dimethylaniline
2228724-38-5
0.5g
$1440.0 2023-09-16
Enamine
EN300-1971392-5.0g
2-(1-amino-2,2-difluorocyclopropyl)-4-fluoro-N,N-dimethylaniline
2228724-38-5
5g
$4349.0 2023-06-01

2-(1-amino-2,2-difluorocyclopropyl)-4-fluoro-N,N-dimethylaniline 関連文献

2-(1-amino-2,2-difluorocyclopropyl)-4-fluoro-N,N-dimethylanilineに関する追加情報

Introduction to 2-(1-amino-2,2-difluorocyclopropyl)-4-fluoro-N,N-dimethylaniline (CAS No. 2228724-38-5)

2-(1-amino-2,2-difluorocyclopropyl)-4-fluoro-N,N-dimethylaniline is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2228724-38-5, belongs to a class of molecules that exhibit promising properties for further exploration in drug discovery and development. The presence of both fluorine and amino functional groups, along with its cyclopropyl backbone, makes it a structurally intriguing candidate for medicinal chemistry applications.

The molecular structure of 2-(1-amino-2,2-difluorocyclopropyl)-4-fluoro-N,N-dimethylaniline is characterized by a benzene ring substituted with a fluoro group at the 4-position and an N,N-dimethylamino group at the 3-position. The nitrogen atom in the dimethylamino group is further connected to a cyclopropyl ring, which is itself substituted with an amino group at the 1-position and two fluorine atoms at the 2- and 3-positions. This arrangement of functional groups contributes to the compound's potential for interactions with biological targets, making it a valuable scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in the development of fluorinated aromatic compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The fluorine atoms in 2-(1-amino-2,2-difluorocyclopropyl)-4-fluoro-N,N-dimethylaniline are strategically positioned to influence both electronic and steric properties of the molecule. These features can be exploited to fine-tune the pharmacokinetic and pharmacodynamic profiles of derivatives of this compound, potentially leading to the discovery of new drugs with improved efficacy and reduced side effects.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The cyclopropyl ring, a relatively rare structural motif in drug candidates, can provide unique conformational constraints that may enhance binding specificity. Additionally, the presence of both amino and fluoro groups allows for further derivatization through various chemical reactions, such as nucleophilic substitution or coupling reactions. These chemical handles make 2-(1-amino-2,2-difluorocyclopropyl)-4-fluoro-N,N-dimethylaniline a versatile intermediate for synthesizing novel compounds with tailored properties.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry, particularly in the development of kinase inhibitors and other small-molecule drugs. The electron-withdrawing nature of fluorine atoms can modulate electronic properties, while steric effects can influence binding orientations. In the context of 2-(1-amino-2,2-difluorocyclopropyl)-4-fluoro-N,N-dimethylaniline, these effects may contribute to its potential as an inhibitor or modulator of enzymes involved in critical biological pathways.

The synthesis of 2-(1-amino-2,2-difluorocyclopropyl)-4-fluoro-N,N-dimethylaniline presents several challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been instrumental in facilitating the synthesis of fluorinated heterocycles like this one. These methods allow for efficient introduction of fluorine atoms at specific positions while maintaining structural integrity.

From a computational chemistry perspective, understanding the interactions between 2-(1-amino-2,2-difluorocyclopropyl)-4-fluoro-N,N-dimethylaniline and biological targets requires sophisticated modeling techniques. Molecular docking studies can predict how this compound might bind to enzymes or receptors by simulating its interactions with these targets in silico. Such studies can provide valuable insights into its potential biological activity and help guide further optimization efforts.

The pharmacological profile of 2-(1-amino-2,2-difluorocyclopropyl)-4-fluoro-N,N-dimethylaniline is yet to be fully elucidated. However, preliminary data suggest that it may exhibit inhibitory activity against certain enzymes or receptors relevant to diseases such as cancer or inflammatory disorders. Further experimental investigations are needed to confirm these hypotheses and explore additional therapeutic applications.

In conclusion,(CAS No.) 2228724-38-5 represents a structurally interesting compound with potential applications in drug discovery. Its unique combination of functional groups makes it a promising candidate for further exploration in medicinal chemistry. As research continues to uncover new synthetic methods and computational tools,(name) is likely to play an important role in the development of next-generation therapeutic agents.

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